An In-Depth Technical Guide to 7-Acetoxy-8-Methylisoflavone: Synthesis, Properties, and Biological Prospects
An In-Depth Technical Guide to 7-Acetoxy-8-Methylisoflavone: Synthesis, Properties, and Biological Prospects
Introduction
Isoflavonoids represent a significant class of naturally occurring phenolic compounds, distinguished by a 3-phenylchromen-4-one backbone. This structural arrangement, where the phenyl B-ring is attached at the C3 position of the C-ring, differentiates them from their flavone isomers and imparts a unique set of physicochemical and biological properties. Within this diverse family, synthetic derivatives are continually being explored to modulate activity, enhance bioavailability, and develop novel therapeutic agents. This guide focuses on a specific synthetic derivative, 7-acetoxy-8-methylisoflavone, providing a comprehensive overview for researchers, chemists, and drug development professionals.
While a dedicated CAS number for 7-acetoxy-8-methylisoflavone is not publicly indexed, indicating its status as a potentially novel or specialized research compound, its structure is derived from the well-characterized isoflavone scaffold. This document will, therefore, extrapolate from established principles of isoflavone chemistry and biology to provide a robust technical profile. We will delve into its predicted properties, a plausible synthetic pathway, methodologies for its analysis, and an exploration of its potential biological activities based on established structure-activity relationships (SAR).
Physicochemical Properties
The properties of 7-acetoxy-8-methylisoflavone are dictated by its isoflavone core, modified by the presence of a methyl group at the C8 position and an acetoxy group at the C7 position.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.30 g/mol |
| Appearance | Expected to be a crystalline solid. |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents such as DMSO, DMF, acetone, and ethyl acetate. |
| Stability | The acetoxy group may be susceptible to hydrolysis under acidic or basic conditions, yielding the parent 7-hydroxy-8-methylisoflavone. |
The introduction of the acetoxy group, through the acetylation of the corresponding 7-hydroxyisoflavone, is a common strategy in medicinal chemistry. Acetylation can increase the lipophilicity of a molecule, which may enhance its cell membrane permeability and bioavailability[1]. However, in vivo, the acetoxy group is often readily cleaved by esterase enzymes to release the active hydroxylated form.
Synthesis and Characterization
The synthesis of 7-acetoxy-8-methylisoflavone can be logically approached via a multi-step process starting from a substituted acetophenone. The general strategy involves the formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core, and concluding with acetylation.
Proposed Synthetic Pathway
A plausible synthetic route begins with 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one. This starting material is key as it contains the required substitution pattern on the A-ring.
-
Deoxybenzoin Formation: The initial step involves the reaction of 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one with an appropriate phenylacetic acid derivative under acidic conditions (e.g., using molten zinc chloride) to form the deoxybenzoin intermediate.[2]
-
Isoflavone Cyclization: The deoxybenzoin is then cyclized to form the 7-hydroxy-8-methylisoflavone core. A common method for this transformation is the reaction with a formylating agent like N,N-dimethylformamide (DMF) in the presence of a Lewis acid such as boron trifluoride etherate and methanesulfonyl chloride.[2]
-
Acetylation: The final step is the regioselective acetylation of the 7-hydroxyl group. This is typically achieved by reacting 7-hydroxy-8-methylisoflavone with acetic anhydride in the presence of a base like pyridine.
Experimental Protocol: Synthesis of 7-Acetoxy-8-Methylisoflavone
Part A: Synthesis of 7-Hydroxy-8-Methylisoflavone
-
To a mixture of 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one (1 equivalent) and phenylacetic acid (1.1 equivalents), add freshly fused and powdered zinc chloride (3 equivalents).
-
Heat the mixture at 160-170°C for 4-5 hours with constant stirring.
-
Cool the reaction mixture and treat with dilute hydrochloric acid. The precipitated solid (deoxybenzoin intermediate) is filtered, washed with water, and dried.
-
Dissolve the crude deoxybenzoin in a solution of N,N-dimethylformamide (DMF).
-
To this solution, add boron trifluoride diethyl etherate (BF₃·Et₂O) followed by the dropwise addition of methanesulfonyl chloride at 0°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude 7-hydroxy-8-methylisoflavone.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient).
Part B: Acetylation to 7-Acetoxy-8-Methylisoflavone
-
Dissolve the purified 7-hydroxy-8-methylisoflavone in pyridine.
-
Add acetic anhydride (1.5 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the mixture into crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 7-acetoxy-8-methylisoflavone.
Characterization Workflow
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Caption: Workflow for Synthesis and Characterization.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (294.30 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure, confirming the positions of the methyl and acetoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) of the acetoxy group and the ketone of the chromenone core.
Potential Biological Activities & Mechanism of Action
The biological profile of 7-acetoxy-8-methylisoflavone can be inferred from the extensive research on related isoflavonoids. The specific substitutions at C7 and C8 are known to be critical for bioactivity.[3]
Structure-Activity Relationship (SAR) Insights
-
Isoflavone Backbone: The isoflavone structure itself is associated with a wide range of activities, including estrogenic/anti-estrogenic, antioxidant, and anti-inflammatory effects.[4][5] The position of the B-ring at C3 is a key determinant of interaction with various biological targets, distinguishing its activity from flavones.[6]
-
C8-Methyl Group: Substitution at the C8 position of the flavone A-ring can significantly influence biological activity. Studies on 8-substituted flavones have shown that this position plays an important role in activities such as the inhibition of cyclooxygenase-2 (COX-2).[3] The methyl group may enhance binding to certain enzymatic pockets through hydrophobic interactions.
-
C7-Acetoxy Group: As a prodrug moiety, the 7-acetoxy group can improve absorption and distribution. In vivo, it is likely hydrolyzed to the 7-hydroxy form, which is often the biologically active species. The 7-hydroxyl group is a common feature in many bioactive flavonoids and isoflavonoids, contributing to antioxidant activity and receptor binding.[7]
Potential Therapeutic Applications
-
Anticancer Activity: Many isoflavones exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structural similarity of 7-acetoxy-8-methylisoflavone to other bioactive isoflavones suggests it may possess cytotoxic effects against various cancer cell lines. Acetylation has been shown to enhance the anti-proliferative effects of some flavonoids.[1]
-
Anti-inflammatory Effects: Isoflavones are known to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory mediators by interfering with signaling cascades such as the NF-κB pathway. The functional group at the 8-position is known to be important for these activities.[3]
-
Phytoestrogenic Activity: Isoflavones are well-known phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ).[4][5] The specific substitution pattern influences the binding affinity and selectivity for ER subtypes.[4] This suggests a potential role in hormone-dependent conditions.
Hypothetical Signaling Pathway Modulation
Many flavonoids exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. A plausible mechanism for an isoflavone derivative involves the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of 7-acetoxy-8-methylisoflavone against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
7-acetoxy-8-methylisoflavone (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 7-acetoxy-8-methylisoflavone in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
7-Acetoxy-8-methylisoflavone is a synthetic isoflavonoid with significant potential for investigation in drug discovery. Based on established structure-activity relationships, it is poised to exhibit interesting biological activities, potentially in the realms of oncology and inflammatory diseases. The acetoxy moiety may serve as a useful prodrug strategy to enhance its pharmacokinetic profile.
Future research should focus on the definitive synthesis and rigorous characterization of this compound. Subsequent in-depth biological evaluation, including its effects on a panel of cancer cell lines, its anti-inflammatory properties in cellular and animal models, and its interaction with key molecular targets like estrogen receptors and protein kinases, will be crucial to fully elucidate its therapeutic potential.
References
- Choi, S. Y., & Kim, Y. C. (2008). Estrogenic activities of isoflavones and flavones and their structure-activity relationships. Planta Medica, 74(01), 65-72.
- Safe, S., & Jayaraman, A. (2020). Isoflavones as Ah Receptor Agonists in Colon-Derived Cell Lines: Structure–Activity Relationships. Chemical Research in Toxicology, 33(1), 103-113.
- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411.
- Khmyl', D. V., et al. (2018). Synthesis of 7-Hydroxy-8-Methyl-4'-Methoxy-6-Formylisoflavone and Linear Hetarenochromones Based on It. Chemistry of Heterocyclic Compounds, 54(1), 93-94.
- Kim, D. H., et al. (2008). Estrogenic activities of isoflavones and flavones and their structure-activity relationships. Journal of the Korean Society for Applied Biological Chemistry, 51(1), 43-48.
- Jeong, H. J., et al. (2021). Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. Biological and Pharmaceutical Bulletin, 44(1), 86-93.
- Singh, H., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8161-8163.
- Yadav, S. K. (2021). New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry. International Journal of Organic Chemistry, 11(1), 46-54.
- Kuo, P. C., et al. (2011). Chemical constituents from Pisonia aculeata and their anti-inflammatory activity.
- van der Meer, I. M., et al. (2017). Interactions of Natural Flavones with Iron Are Affected by 7-O-Glycosylation, but Not by Additional 6″-O-Acylation. Journal of Agricultural and Food Chemistry, 65(49), 10724-10732.
- BioCrick. (n.d.). 5-Hydroxy-7-acetoxy-8-methoxyflavone | CAS:95480-80-1.
- Mack, M., et al. (2016). A robust synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin. Beilstein Journal of Organic Chemistry, 12, 953-958.
- Menezes, J. C. J. M. D. S., et al. (2010). Synthesis of 7,8-methylenedioxy-4'-methoxyisoflavone from Indigofera linnaei and two new related flavonoids. Journal of Chemical Research, 34(1), 28-29.
- Lee, J. H., et al. (2023). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules, 28(14), 5484.
- Deshmukh, M. B., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 503-508.
- Veeprho. (n.d.). 7-Acetoxy-3-acetyl-2-methyl-chromen-4-one | CAS 52751-48-1.
- Dao, T. T., et al. (2004). Synthesis and biological activities of 8-arylflavones. Archives of Pharmacal Research, 27(3), 278-282.
- El-Shazly, M., et al. (2021). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 26(14), 4217.
- Yadav, S. K. (2021). New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry.
- Kyriakou, S., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Molecules, 29(15), 3467.
- Lee, Y. R., & Kim, J. H. (2012). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 17(11), 13514-13525.
- BenchChem. (n.d.). 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one.
- Sigma-Aldrich. (n.d.). 7-ETHOXY-8-METHYL-3-PHENYL-4H-CHROMEN-4-ONE AldrichCPR.
- Cayman Chemical. (n.d.). 7-Methoxyflavone (CAS Number: 22395-22-8).
- NIST. (n.d.). 7-Acetoxy-4-methylcoumarin. In NIST Chemistry WebBook.
- Stermitz, F. R., et al. (2003). Isoflavones As Potentiators of Antibacterial Activity.
- FooDB. (n.d.). Showing Compound 7-Methoxy-2-methylisoflavone (FDB012212).
- SRIRAMCHEM. (n.d.). 7-Acetoxy-3-acetyl-2-methyl-chromen-4-one.
- PubChem. (n.d.). 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
- Biomol.com. (n.d.). 7-Methoxyisoflavone | CAS 1621-56-3 | Cayman Chemical.
Sources
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]
- 3. Synthesis and biological activities of 8-arylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Estrogenic activities of isoflavones and flavones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
